molecular formula C15H22N4O3 B7080296 N,N-dimethyl-2-[4-(2-nitrophenyl)-1,4-diazepan-1-yl]acetamide

N,N-dimethyl-2-[4-(2-nitrophenyl)-1,4-diazepan-1-yl]acetamide

Cat. No.: B7080296
M. Wt: 306.36 g/mol
InChI Key: MYKAOFNGUJYTKS-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-(2-nitrophenyl)-1,4-diazepan-1-yl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a diazepane ring substituted with a nitrophenyl group and an acetamide moiety

Properties

IUPAC Name

N,N-dimethyl-2-[4-(2-nitrophenyl)-1,4-diazepan-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-16(2)15(20)12-17-8-5-9-18(11-10-17)13-6-3-4-7-14(13)19(21)22/h3-4,6-7H,5,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKAOFNGUJYTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCCN(CC1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[4-(2-nitrophenyl)-1,4-diazepan-1-yl]acetamide typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Acetamide Formation: The final step involves the acylation of the diazepane derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[4-(2-nitrophenyl)-1,4-diazepan-1-yl]acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized under strong oxidizing conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

    Reduction: Formation of N,N-dimethyl-2-[4-(2-aminophenyl)-1,4-diazepan-1-yl]acetamide

    Substitution: Formation of various substituted acetamides

    Oxidation: Formation of nitroso or nitro derivatives

Scientific Research Applications

N,N-dimethyl-2-[4-(2-nitrophenyl)-1,4-diazepan-1-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[4-(2-nitrophenyl)-1,4-diazepan-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the diazepane ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-[4-(2-aminophenyl)-1,4-diazepan-1-yl]acetamide: A reduced form of the compound with an amino group instead of a nitro group.

    N,N-dimethyl-2-[4-(2-chlorophenyl)-1,4-diazepan-1-yl]acetamide: A derivative with a chloro substituent on the phenyl ring.

    N,N-dimethyl-2-[4-(2-methylphenyl)-1,4-diazepan-1-yl]acetamide: A derivative with a methyl group on the phenyl ring.

Uniqueness

N,N-dimethyl-2-[4-(2-nitrophenyl)-1,4-diazepan-1-yl]acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions or redox properties.

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